An In-depth Technical Guide to TCO-PEG8-amine: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to TCO-PEG8-amine: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of TCO-PEG8-amine, a versatile heterobifunctional crosslinker. It details its chemical and physical properties, provides in-depth experimental protocols for its use in bioconjugation, and illustrates key molecular structures and workflows. This document is intended to serve as a valuable resource for researchers in the fields of chemistry, biology, and pharmacology, particularly those engaged in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging probes.
Core Concepts and Chemical Properties
TCO-PEG8-amine is a powerful tool in the field of bioconjugation, belonging to the class of bioorthogonal chemical reporters. Its structure features three key components: a trans-cyclooctene (B1233481) (TCO) group, a primary amine (-NH2) group, and an eight-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This unique combination of functional groups allows for a two-step sequential or orthogonal labeling strategy.
The TCO moiety is highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2] This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[3] The primary amine group provides a versatile handle for conjugation to various biomolecules and surfaces. It readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, or with carboxylic acids in the presence of coupling agents like EDC.[2] The hydrophilic PEG8 spacer enhances the aqueous solubility of the molecule and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of biotherapeutics.[4]
Quantitative Data
The following tables summarize the key quantitative data for TCO-PEG8-amine.
| Identifier | Value | Reference |
| CAS Number | 2353409-92-2 | [1] |
| Molecular Formula | C27H52N2O10 | [1] |
| Molecular Weight | 564.7 g/mol | [1] |
| Property | Value | Reference |
| Purity | ≥95% - 98% | [1][5] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C, protected from light and moisture | [1][4] |
Experimental Protocols
The following are detailed methodologies for common applications of TCO-PEG8-amine.
Protocol 1: Two-Step Antibody Labeling via Amine Coupling and Tetrazine Ligation
This protocol describes the modification of an antibody with a TCO group using a TCO-PEG-NHS ester, followed by ligation with a tetrazine-functionalized molecule (e.g., a fluorescent dye). While this protocol uses a TCO-PEG-NHS ester, the principle can be adapted for a two-step process where TCO-PEG8-amine is first conjugated to a carboxyl-containing molecule.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEGn-NHS ester (n can be varied)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Tetrazine-functionalized molecule (e.g., Tetrazine-Dye)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
TCO-PEGn-NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.[6]
-
-
Antibody-TCO Conjugation:
-
Quenching:
-
Purification of TCO-labeled Antibody:
-
Tetrazine Ligation:
-
Final Purification:
-
If necessary, purify the final antibody conjugate using a desalting column to remove any unreacted tetrazine molecule.
-
Protocol 2: Pre-targeted Live-Cell Imaging
This protocol describes a two-step "pre-targeting" strategy for live-cell imaging. An antibody is first labeled with a TCO group and administered to cells. After unbound antibody is washed away, a tetrazine-fluorophore is added, which rapidly reacts with the TCO-labeled antibody on the cell surface.
Materials:
-
TCO-labeled antibody (prepared as in Protocol 2.1)
-
Cells of interest cultured in a suitable imaging dish
-
Live-cell imaging medium
-
Tetrazine-fluorophore conjugate (e.g., Cy5-PEG8-Tetrazine)
-
Anhydrous DMSO
-
Fluorescence microscope
Procedure:
-
Pre-targeting with TCO-labeled Antibody:
-
Incubate the cultured cells with the TCO-labeled antibody in live-cell imaging medium at a concentration of 10-100 nM for 30-60 minutes at 37°C.[1] This allows the antibody to bind to its target on the cell surface.
-
-
Washing:
-
Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound TCO-labeled antibody.[1]
-
-
Tetrazine-Fluorophore Labeling and Imaging:
-
Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO (e.g., 1 mM).[1]
-
Dilute the stock solution in imaging medium to a final concentration of 1-5 µM.[1]
-
Add the tetrazine-fluorophore solution to the cells.
-
Immediately begin imaging the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore. The fluorescent signal should develop rapidly.[1]
-
Visualizations
The following diagrams illustrate the chemical structure of TCO-PEG8-amine and a typical bioconjugation workflow.
Caption: Chemical structure of TCO-PEG8-amine.
Caption: General workflow for a two-step bioconjugation.
Caption: Workflow for studying receptor internalization.
References
- 1. TCO-PEG8-amine, 2353409-92-2 | BroadPharm [broadpharm.com]
- 2. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 3. TCO-PEG8-NHS ester, 2353409-95-5 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 6. TCO | BroadPharm [broadpharm.com]
